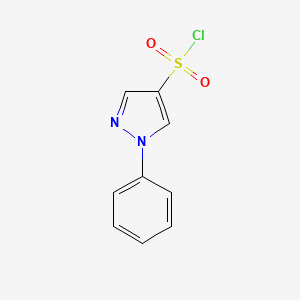

Cloruro de 1-fenil-1H-pirazol-4-sulfonilo

Descripción general

Descripción

“1-phenyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C9H7ClN2O2S . It is a useful research chemical for organic synthesis processes .

Synthesis Analysis

Sulfonyl chlorides, including “1-phenyl-1H-pyrazole-4-sulfonyl chloride”, can be synthesized from pyrazoles via sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields were determined .

Molecular Structure Analysis

The molecular structure of “1-phenyl-1H-pyrazole-4-sulfonyl chloride” can be represented by the InChI code: 1S/C9H7ClN2O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H .

Chemical Reactions Analysis

Pyrazoles, including “1-phenyl-1H-pyrazole-4-sulfonyl chloride”, can be modified through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions as they have 6π delocalized electrons, which can form pseudo-aromatic system in the rings .

Physical And Chemical Properties Analysis

The molecular weight of “1-phenyl-1H-pyrazole-4-sulfonyl chloride” is 242.68 . Its InChI key is PCXMOXHSEXNGMP-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Agente farmacológico en la fibrosis pulmonar

Los derivados de “Cloruro de 1-fenil-1H-pirazol-4-sulfonilo” se han explorado por su posible uso en el tratamiento de enfermedades pulmonares como la fibrosis pulmonar idiopática (FPI). Actúan inhibiendo las vías que promueven la proliferación, migración y transformación de los fibroblastos .

Agente de sulfanilación en la síntesis química

Este compuesto sirve como precursor en la sulfanilación de pirazoles, que es una reacción valiosa en la síntesis orgánica para crear heterociclos que contienen azufre .

Agente antituberculoso

Los derivados de “this compound” se han diseñado como agentes antituberculosos. Esto implica diseño in silico, selección virtual dirigida por QSAR, síntesis y evaluación experimental para combatir la tuberculosis .

Catalizador en la síntesis regioselectiva

El compuesto se utiliza en la síntesis de derivados de pirazol, actuando como catalizador para lograr la regioselección en la formación de estos derivados .

Actividad anticancerígena

Los derivados de pirazol sintetizados a partir de “this compound” han mostrado una actividad anticancerígena potencial induciendo apoptosis a través de varios mecanismos celulares .

Actividad antimicrobiana y antioxidante

El compuesto se ha utilizado para sintetizar derivados de triazol y pirazol que exhiben actividades antimicrobianas y antioxidantes, destacando su papel en el desarrollo de nuevos agentes terapéuticos .

Mecanismo De Acción

Target of Action

It’s known that many sulfonyl chlorides are used as intermediates in the synthesis of a multitude of physiologically active compounds . These compounds often possess broad spectra of biological activity, including bacteriostatic, anticonvulsive, analgesic, antiemetic, and many other properties .

Mode of Action

It’s known that sulfonyl chlorides can act as electrophiles in chemical reactions, reacting with nucleophiles to form sulfonamides or sulfonic esters . This electrophilic behavior could potentially play a role in its interaction with biological targets.

Biochemical Pathways

Given the broad range of biological activities associated with sulfonyl chloride derivatives, it’s likely that multiple pathways could be affected depending on the specific biological context .

Result of Action

Given the wide range of biological activities associated with sulfonyl chloride derivatives, the effects could potentially be diverse and context-dependent .

Action Environment

The action of 1-phenyl-1H-pyrazole-4-sulfonyl chloride, like many chemical compounds, can be influenced by various environmental factors . These could include pH, temperature, and the presence of other compounds that could react with the sulfonyl chloride group.

Safety and Hazards

Direcciones Futuras

While specific future directions for “1-phenyl-1H-pyrazole-4-sulfonyl chloride” are not mentioned in the search results, it’s worth noting that there has been a clear upward trend in the publication activity of the scientific community, which is expressed in the development of new synthetic methodologies, catalysis, and structural diversity to expand application of this privileged class of compounds .

Propiedades

IUPAC Name |

1-phenylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXMOXHSEXNGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18336-37-3 | |

| Record name | 1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1416851.png)

![2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide](/img/structure/B1416856.png)

![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline](/img/structure/B1416858.png)

![N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B1416869.png)

![Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate](/img/structure/B1416872.png)

![N-[(3,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1416873.png)